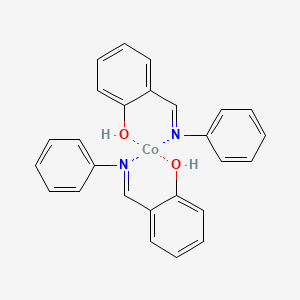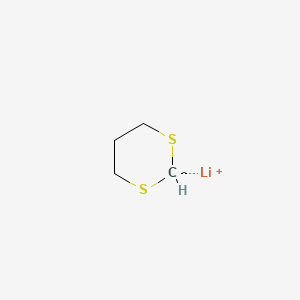
strontium;fluoren-8a-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium;fluoren-8a-ide is a compound that combines strontium, a Group II metallic element, with fluoren-8a-ide, a derivative of fluorene. Strontium is known for its applications in various fields, including medicine and industry, due to its unique properties. Fluoren-8a-ide, on the other hand, is derived from fluorene, a polycyclic aromatic hydrocarbon. The combination of these two components results in a compound with distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of strontium;fluoren-8a-ide typically involves the reaction of strontium salts with fluoren-8a-ide precursors. One common method is the solid-state synthesis, where strontium carbonate reacts with fluoren-8a-ide under high temperatures. The reaction conditions often include the use of fluxing agents such as boron oxide or lithium fluoride to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve advanced techniques such as sol-gel processes, precipitation from solution, pyrolysis, and combustion techniques. These methods are tailored to produce high-purity compounds with specific properties suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Strontium;fluoren-8a-ide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of strontium oxide and fluorenone derivatives.
Reduction: Reduction reactions can occur with reducing agents such as hydrogen gas, resulting in the formation of strontium metal and reduced fluoren-8a-ide derivatives.
Substitution: The compound can participate in substitution reactions where the fluoren-8a-ide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include strontium oxide, fluorenone derivatives, and various substituted fluoren-8a-ide compounds.
Scientific Research Applications
Strontium;fluoren-8a-ide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Strontium-based compounds are known for their role in bone regeneration and treatment of osteoporosis.
Mechanism of Action
The mechanism of action of strontium;fluoren-8a-ide involves its interaction with biological molecules and cellular pathways. Strontium ions are known to promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity. The fluoren-8a-ide moiety may contribute to the compound’s biological activity by interacting with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to strontium;fluoren-8a-ide include:
Strontium fluoride: A compound with applications in optics and electronics.
Strontium aluminate: Known for its luminescent properties and used in various industrial applications.
Uniqueness
This compound is unique due to its combination of strontium and fluoren-8a-ide, which imparts distinct chemical and physical properties.
Properties
CAS No. |
33732-27-3 |
|---|---|
Molecular Formula |
C26H18Sr |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
strontium;fluoren-8a-ide |
InChI |
InChI=1S/2C13H9.Sr/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h2*1-9H;/q2*-1;+2 |
InChI Key |
RIVQKWXTRVJBMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[C-]2C=C3C=CC=CC3=C2C=C1.C1=C[C-]2C=C3C=CC=CC3=C2C=C1.[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


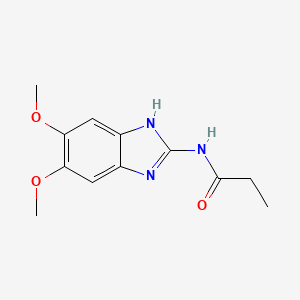
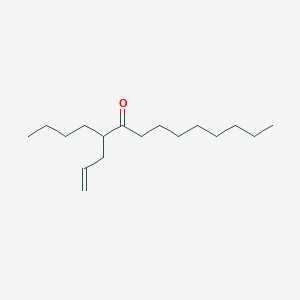
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
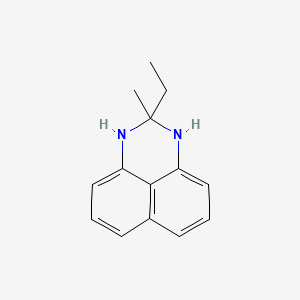
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)

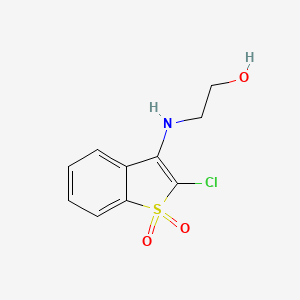

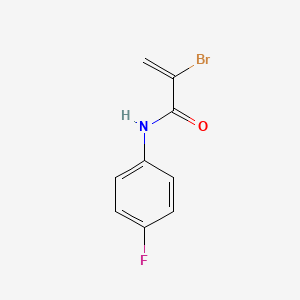
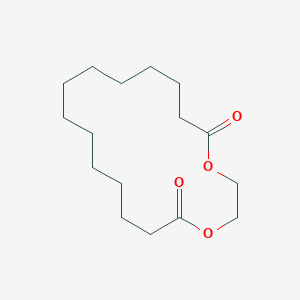
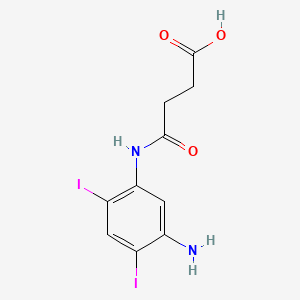
![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)
